molecular formula C8H5ClN2O3 B8656607 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde

7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde

Cat. No. B8656607
M. Wt: 212.59 g/mol
InChI Key: AXSGPMJQROKJEE-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

7-Chloro-6-((E)-styryl)-4H-pyrido[3,2-b][1,4]oxazin-3-one (8.0 g, 27.9 mmole) was dissolved in a mixture of DMF (400 mL) and methanol (40 mL), and the solution was cooled to −78° C. Ozone was bubbled through the solution with stirring for 45 minutes, then the excess ozone was removed by bubbling oxygen through the solution for 30 min. Dimethylsulfide (21 mL, 279 mmole) was added to the solution, and the reaction was stirred at −78° C. for 3 hr, then at room temperature overnight. The solvent was removed in vacuo, and the residue was triturated with Et2O (150 mL). The collected solid was washed with additional Et2O and dried to afford a white solid (4 g, 68%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11](/[CH:12]=C/C2C=CC=CC=2)=[N:10][C:9]2[NH:8][C:7](=[O:20])[CH2:6][O:5][C:4]=2[CH:3]=1.CSC.CN(C=[O:28])C>CO>[Cl:1][C:2]1[C:11]([CH:12]=[O:28])=[N:10][C:9]2[NH:8][C:7](=[O:20])[CH2:6][O:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=CC=2OCC(NC2N=C1\C=C\C1=CC=CC=C1)=O
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ozone was bubbled through the solution
CUSTOM
Type
CUSTOM
Details
the excess ozone was removed
CUSTOM
Type
CUSTOM
Details
by bubbling oxygen through the solution for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction was stirred at −78° C. for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Et2O (150 mL)
WASH
Type
WASH
Details
The collected solid was washed with additional Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=CC=2OCC(NC2N=C1C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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